![molecular formula C6H4ClN3O B1581694 6-Chloro-1-hydroxybenzotriazole CAS No. 26198-19-6](/img/structure/B1581694.png)
6-Chloro-1-hydroxybenzotriazole
Vue d'ensemble
Description
6-Chloro-1-hydroxybenzotriazole is a white to off-white crystalline powder . It is a reagent used in peptide synthesis . The product is typically wetted with more than 10% water .
Synthesis Analysis
This compound is used as a reagent to suppress racemization in peptide coupling . It is also used in the preparation of Fusidic acid A cycloaminothiazole derivatives .Molecular Structure Analysis
The molecular formula of this compound is C6H4ClN3O . The molecular weight is 169.57 .Chemical Reactions Analysis
This compound is used as a reagent to suppress racemization in peptide coupling . It is also used in the preparation of Fusidic acid A cycloaminothiazole derivatives .Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder . It has a molecular weight of 169.57 . The melting point is 197 °C . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Synthèse de peptides
Le 6-Cl-HOBt est un réactif utilisé dans la synthèse de peptides . Il augmente l'efficacité des réactions catalysées par les carbodiimides en générant un ester actif susceptible d'être amidé . Ce processus supprime la formation de N-acylurée, une forme inerte stable de l'acide entrant .
Suppression de la racémisation
Le 6-Cl-HOBt est utilisé pour supprimer la racémisation dans le couplage peptidique . L'effet bénéfique du 6-Cl-HOBt est attribué à sa capacité à protoner l'O-acylisourée, empêchant ainsi la réaction intramoléculaire de se produire et déplaçant la réaction pour former l'ester actif . Cela diminue le degré de racémisation dans de nombreux cas .
Synthèse en phase solide
Le 6-Cl-HOBt a été introduit dans la synthèse de peptides en phase solide . Cet additif représente un bon compromis entre le HOAt et le HOBt en termes de réactivité et de prix .
Produits chimiques de laboratoire
Le 6-Cl-HOBt est utilisé comme produit chimique de laboratoire . Il est utilisé dans la synthèse de substances .
Réactif non toxique
Le 6-Cl-HOBt est un réactif non toxique . Cela le rend sûr pour le stockage et le transport, en particulier lorsque le matériau est désensibilisé avec deux équivalents d'eau .
Production d'esters actifs
Le 6-Cl-HOBt est utilisé dans la production d'esters actifs . L'ester actif formé est plus susceptible
Mécanisme D'action
Target of Action
6-Chloro-1-hydroxybenzotriazole is primarily used as a reagent in peptide coupling . It targets the peptide bonds that are being formed during the synthesis of peptides .
Mode of Action
This compound acts by suppressing racemization during peptide coupling . Racemization is a process that can lead to the formation of an unwanted isomer of the peptide. By suppressing this process, this compound ensures that the peptide is synthesized in the desired configuration .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of peptides . Peptides are involved in numerous biological processes, including acting as hormones, neurotransmitters, and cell signaling molecules .
Pharmacokinetics
Given its use as a laboratory reagent, it is likely that these properties would vary depending on the specific experimental conditions .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with minimal racemization . This leads to the production of peptides in their desired isomeric form, which is crucial for their biological activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-1-hydroxybenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCYLJGNWDVJRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(N=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283228 | |
Record name | Cl-HOBt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26198-19-6 | |
Record name | 26198-19-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cl-HOBt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30283228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1-hydroxy-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 6-Chloro-1-hydroxybenzotriazole in peptide synthesis?
A1: this compound acts as a coupling agent in solid-phase peptide synthesis [, ]. It facilitates the formation of amide bonds between amino acids, which are the building blocks of peptides. Specifically, it reacts with activated carboxylic acids to form activated esters, which are more susceptible to nucleophilic attack by amines. This ultimately leads to the formation of peptide bonds with high efficiency.
Q2: Are there safety concerns regarding the use of this compound?
A2: While this compound has been widely used, research suggests potential safety concerns. A study [] comparing different catalysts for imidazolide couplings found that this compound exhibited shock sensitivity. This finding raised concerns about its safe handling and storage, especially in large-scale applications.
Q3: What alternative catalysts are available for peptide synthesis that address the safety concerns associated with this compound?
A3: The study [] that identified safety issues with this compound also explored alternative catalysts. They highlighted 2-Hydroxy-5-nitropyridine as a promising substitute. This compound demonstrated comparable catalytic effectiveness to this compound in promoting imidazolide couplings, but importantly, it exhibited a safer profile with no shock sensitivity detected in tests. This finding suggests 2-Hydroxy-5-nitropyridine could be a safer alternative for peptide synthesis and related applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.